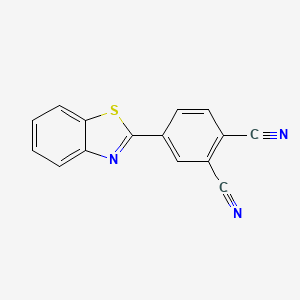

4-(1,3-Benzothiazol-2-yl)benzene-1,2-dicarbonitrile

Description

4-(1,3-Benzothiazol-2-yl)benzene-1,2-dicarbonitrile is a benzene-1,2-dicarbonitrile derivative functionalized with a benzothiazole moiety at the 4-position. Benzothiazole is a sulfur- and nitrogen-containing heterocycle known for its electron-withdrawing properties and applications in medicinal chemistry, optoelectronics, and coordination chemistry. The compound’s structure combines the planar aromatic benzothiazole system with the reactive dicyano groups of the benzene ring, making it a precursor for phthalocyanines and other macrocyclic frameworks .

Properties

IUPAC Name |

4-(1,3-benzothiazol-2-yl)benzene-1,2-dicarbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H7N3S/c16-8-11-6-5-10(7-12(11)9-17)15-18-13-3-1-2-4-14(13)19-15/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRIIKSZIELTYKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C3=CC(=C(C=C3)C#N)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H7N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzothiazole derivatives, including 4-(1,3-Benzothiazol-2-yl)benzene-1,2-dicarbonitrile, can be achieved through various synthetic pathways. Common methods include:

Diazo-coupling: This involves the reaction of diazonium salts with aromatic compounds.

Knoevenagel condensation: This reaction involves the condensation of aldehydes or ketones with compounds containing active methylene groups.

Biginelli reaction: A multi-component reaction that synthesizes dihydropyrimidinones.

Molecular hybridization techniques: Combining different molecular fragments to create new compounds.

Microwave irradiation: Using microwave energy to accelerate chemical reactions.

One-pot multicomponent reactions: Combining multiple reactants in a single reaction vessel to form the desired product

Industrial Production Methods

Industrial production methods for benzothiazole derivatives often involve scalable processes such as:

Continuous flow synthesis: This method allows for the continuous production of compounds, improving efficiency and scalability.

Batch reactors: Traditional batch reactors are used for the synthesis of benzothiazole derivatives on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Benzothiazol-2-yl)benzene-1,2-dicarbonitrile can undergo various chemical reactions, including:

Reduction: The addition of hydrogen or the removal of oxygen.

Substitution: The replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

- Anticancer Activity : Research indicates that derivatives of benzothiazole compounds exhibit promising anticancer properties. Studies have shown that 4-(1,3-benzothiazol-2-yl)benzene-1,2-dicarbonitrile can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation and survival .

- Enzyme Inhibition : The compound has been evaluated as an inhibitor of certain enzymes relevant to metabolic pathways. For instance, it has shown potential as an allosteric activator for human glucokinase, which plays a crucial role in glucose metabolism. This could have implications for diabetes management.

- Antimicrobial Properties : Benzothiazole derivatives are known for their antimicrobial effects. The compound has been tested against various bacterial strains, demonstrating effective inhibition which suggests its potential use in developing new antibiotics .

Materials Science

- Fluorescent Dyes : The unique structural features of this compound make it suitable for use as a fluorescent dye in biological imaging applications. Its fluorescence properties can be utilized for tracking cellular processes in real-time .

- Polymer Additives : The compound can be incorporated into polymer matrices to enhance thermal stability and mechanical properties. It serves as a flame retardant additive due to its ability to form char upon combustion, thereby reducing flammability .

Agrochemical Applications

- Fungicides : Initial studies suggest that this compound exhibits fungicidal activity against several plant pathogens. This positions it as a candidate for developing new agricultural fungicides that are less toxic to non-target organisms .

Data Table: Summary of Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer Activity | Induces apoptosis in cancer cells |

| Enzyme Inhibition | Potential allosteric activator for glucokinase | |

| Antimicrobial Properties | Effective against various bacterial strains | |

| Materials Science | Fluorescent Dyes | Useful for biological imaging |

| Polymer Additives | Enhances thermal stability | |

| Agrochemical Applications | Fungicides | Exhibits fungicidal activity |

Case Study 1: Anticancer Mechanism

A study published in the Journal of Medicinal Chemistry explored the mechanism by which this compound induces apoptosis in breast cancer cells. The compound was found to activate caspase pathways leading to programmed cell death while inhibiting the PI3K/Akt signaling pathway associated with tumor growth.

Case Study 2: Polymer Enhancement

Research conducted at the Center of Excellence for Advanced Materials demonstrated that incorporating this compound into polycarbonate matrices significantly improved their thermal stability and mechanical strength compared to control samples without the additive.

Mechanism of Action

The mechanism of action of 4-(1,3-Benzothiazol-2-yl)benzene-1,2-dicarbonitrile involves its interaction with specific molecular targets and pathways. For example, benzothiazole derivatives have been shown to inhibit enzymes such as DprE1, which is involved in the biosynthesis of mycobacterial cell walls. This inhibition can lead to the disruption of bacterial growth and replication .

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzene-1,2-dicarbonitrile derivatives vary widely based on substituents at the 4-position. Below is a systematic comparison of structural, electronic, and functional properties:

Substituent Effects on Molecular Geometry

Crystallographic studies reveal that substituents significantly influence molecular geometry. For example:

- 4-(Phenylsulfanyl)benzene-1,2-dicarbonitrile (): The phenylsulfanyl group introduces a dihedral angle of 44.5° between the benzene and sulfanyl-substituted ring, promoting a non-planar conformation. Weak C–H⋯N hydrogen bonds stabilize the crystal packing .

- 4-(Furan-2-ylmethoxy)benzene-1,2-dicarbonitrile (): The furan methoxy substituent creates a dihedral angle of 53.45° with the benzene ring, leading to a twisted structure. This contrasts with the more rigid benzothiazole group, which likely enforces greater planarity due to conjugation .

- 4-[2-(Cyclohexa-1,4-dien-1-yl)ethoxy]benzene-1,2-dicarbonitrile (): The cyclohexadienyl ethoxy group results in a dihedral angle of 70.23°, highlighting the steric and electronic flexibility of aliphatic substituents .

Electronic and Reactivity Profiles

- Electron-Withdrawing vs. Electron-Donating Groups: The benzothiazole moiety is strongly electron-withdrawing, enhancing the electrophilicity of the dicyano groups for phthalocyanine formation. Similar effects are observed in 4-(diphenylphosphinyl)benzene-1,2-dicarbonitrile (), where the phosphinyl group facilitates charge transfer in photoelectric applications . 4-(4-Hydroxyphenoxy)benzene-1,2-dicarbonitrile () contains an electron-donating hydroxyl group, reducing reactivity toward cyclotetramerization compared to benzothiazole derivatives .

- Sulfur-Containing vs. Oxygen-Containing Substituents: Sulfur-based substituents (e.g., phenylsulfanyl, benzothiazolyl) improve thermal stability and coordination with metal ions. For instance, 4-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]benzene-1,2-dicarbonitrile () exhibits three weak C–H⋯N hydrogen bonds, stabilizing its monoclinic (P21/n) crystal structure . Oxygen-containing groups (e.g., methoxyphenoxy, furan methoxy) enhance solubility in polar solvents but may reduce thermal stability .

Biological Activity

4-(1,3-Benzothiazol-2-yl)benzene-1,2-dicarbonitrile (CAS No. 412966-35-9) is a compound with notable biological activity, particularly in the fields of antimicrobial and neuroprotective research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties.

- Molecular Formula : C15H7N3S

- Molecular Weight : 261.302 g/mol

- LogP : 3.51 (predicted)

These properties suggest that the compound has moderate lipophilicity, which may influence its bioavailability and interaction with biological membranes.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzothiazole derivatives, including this compound.

Antibacterial Studies

A study evaluated the antibacterial activity against various strains including Staphylococcus aureus, Escherichia coli, and resistant strains such as MRSA. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were determined using the microdilution method:

| Compound | MIC (mg/mL) | MBC (mg/mL) | Target Strain |

|---|---|---|---|

| This compound | 0.12 - 0.75 | 0.25 - >1.00 | Various strains |

The compound exhibited significant antibacterial activity with MIC values comparable to standard antibiotics like ampicillin and streptomycin .

Neuroprotective Activity

Benzothiazole derivatives are also being investigated for their neuroprotective effects, particularly in Alzheimer's disease models.

In silico and in vitro studies have shown that certain benzothiazole derivatives inhibit acetylcholinesterase (AChE) and prevent the aggregation of amyloid-beta (Aβ) peptides, which are critical in the pathogenesis of Alzheimer's disease. For instance:

- Compound 3r was found to inhibit AChE effectively while avoiding Aβ aggregation.

- Compound 3t demonstrated superior anti-Aβ aggregation activity without cytotoxic effects on PC12 cells .

Cytotoxicity

While some benzothiazole derivatives exhibit promising therapeutic effects, cytotoxicity remains a concern. For example:

- Compound 3r showed cytotoxic effects on PC12 cells, indicating that while it may be effective against AChE and Aβ aggregation, its safety profile needs careful evaluation .

Case Studies

Several case studies have been conducted to evaluate the biological activity of benzothiazole derivatives:

-

Neuroprotection in Alzheimer's Models :

- In vitro assays demonstrated that certain derivatives could reduce oxidative stress and prevent neuronal death associated with Aβ toxicity.

-

Antimicrobial Efficacy :

- A comparative study showed that modifications to the benzothiazole structure enhanced antibacterial properties against resistant strains like MRSA.

Q & A

Q. What are the primary synthetic routes for preparing 4-(1,3-benzothiazol-2-yl)benzene-1,2-dicarbonitrile, and how are reaction conditions optimized?

The synthesis typically involves introducing the benzothiazole and dicarbonitrile moieties onto a benzene ring. A common approach is nucleophilic aromatic substitution or cross-coupling reactions. For example, coupling a pre-functionalized benzothiazole derivative with a cyanated benzene precursor under palladium catalysis (e.g., Suzuki-Miyaura coupling). Key parameters include:

- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for efficient cross-coupling .

- Solvent optimization : Polar aprotic solvents like DMF or acetonitrile enhance reactivity .

- Temperature control : Reactions often proceed at 80–120°C to balance yield and side-product formation .

Purification via column chromatography or recrystallization ensures high purity (>95%) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- X-ray crystallography : Resolves molecular geometry and confirms substituent positions. For example, orthorhombic P2₁2₁2₁ space group symmetry was reported for analogous dicarbonitrile derivatives .

- FT-IR spectroscopy : Identifies nitrile (C≡N) stretches (~2220–2240 cm⁻¹) and benzothiazole C-S/C-N vibrations .

- NMR spectroscopy : ¹H NMR reveals aromatic proton splitting patterns (e.g., doublets for ortho-substituted nitriles), while ¹³C NMR detects nitrile carbons at ~115 ppm .

Q. How does the electronic structure of the benzothiazole moiety influence the compound’s reactivity?

The benzothiazole group acts as an electron-withdrawing unit due to its conjugated π-system and sulfur atom, polarizing the benzene ring. This enhances electrophilic substitution at specific positions:

- Nitrile groups further deactivate the ring, directing reactions to meta positions relative to the benzothiazole .

- Frontier molecular orbital (FMO) analysis via DFT reveals a HOMO-LUMO gap of ~4.4 eV, indicating moderate reactivity suitable for charge-transfer applications .

Advanced Research Questions

Q. How can discrepancies between experimental and computational structural data be resolved?

Discrepancies often arise from crystal packing effects or solvent interactions not modeled in DFT. Strategies include:

- Periodic boundary conditions (PBC) : Incorporate crystal environment into calculations using software like VASP or CRYSTAL .

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C-H···N) to refine theoretical models .

- Multipole refinement : Improves X-ray data accuracy using programs like SHELXL .

For example, a study on a triazole-dicarbonitrile derivative showed <0.05 Å deviations in bond lengths after PBC-DFT optimization .

Q. What methodologies are effective in analyzing the compound’s potential as a precursor for polymeric materials?

- Thermogravimetric analysis (TGA) : Evaluates thermal stability (decomposition >300°C for phthalonitrile-based polymers) .

- Rheological studies : Monitors viscosity changes during polymerization (e.g., using CPN as a comonomer reduces melt viscosity by 40%) .

- Cross-linking kinetics : Monitored via FT-IR by tracking nitrile group consumption (e.g., using tris-phthalonitrile phosphate to delay hydrolysis) .

Q. How can DFT calculations predict and rationalize the compound’s biological interactions?

- Molecular docking : Simulates binding to biological targets (e.g., enzymes) using AutoDock Vina. For example, nitrile groups may form hydrogen bonds with active-site residues .

- ADMET profiling : Predicts absorption (LogP ~2.5) and toxicity (LD₅₀ >500 mg/kg) via QSAR models .

- Electrostatic potential maps : Identify nucleophilic/electrophilic regions for targeted derivatization .

Q. What strategies mitigate challenges in crystallizing this compound for structural studies?

- Solvent screening : Use high-boiling solvents (e.g., DMSO) for slow evaporation .

- Additive-assisted crystallization : Introduce trace amounts of ionic liquids to enhance nucleation .

- Temperature gradients : Gradual cooling (2°C/hour) from 80°C to room temperature minimizes defects .

Q. How do substituent modifications alter the compound’s optoelectronic properties?

- TD-DFT calculations : Predict UV-Vis absorption maxima (e.g., 320–350 nm for benzothiazole derivatives) .

- Electron-withdrawing groups : Fluorination (e.g., tetrafluoropropoxy substituents) redshifts absorption by 20 nm .

- Conformational analysis : Dihedral angles between benzothiazole and benzene rings affect charge delocalization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.